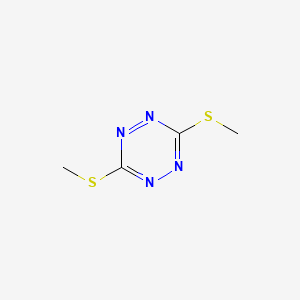3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine
CAS No.: 1672-34-0
Cat. No.: VC7863691
Molecular Formula: C4H6N4S2
Molecular Weight: 174.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1672-34-0 |
|---|---|
| Molecular Formula | C4H6N4S2 |
| Molecular Weight | 174.3 g/mol |
| IUPAC Name | 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine |
| Standard InChI | InChI=1S/C4H6N4S2/c1-9-3-5-7-4(10-2)8-6-3/h1-2H3 |
| Standard InChI Key | ROUDTSAXQIBBFZ-UHFFFAOYSA-N |
| SMILES | CSC1=NN=C(N=N1)SC |
| Canonical SMILES | CSC1=NN=C(N=N1)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar 1,2,4,5-tetrazine ring, a six-membered aromatic system with four nitrogen atoms. The methylsulfanyl (−SMe) substituents at positions 3 and 6 enhance electron deficiency, making the tetrazine highly reactive toward electron-rich dienophiles. Key structural descriptors include:
Notably, confusion may arise with the dihydro analog (1,2-dihydro-1,2,4,5-tetrazine), which has a molecular weight of 176.3 g/mol and distinct reactivity . The non-dihydro form discussed here is fully unsaturated, as evidenced by its stoichiometry .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 174.25 g/mol | |
| Melting Point | 82–87°C | |
| Density | Not reported | — |
| Solubility | Soluble in polar solvents |
The compound’s crystalline form and stability at low temperatures (−20°C) facilitate its handling in synthetic workflows .
Synthesis and Reactivity
Synthetic Routes
Applications in Organic Synthesis
Synthesis of Heterocycles
The compound serves as a precursor to substituted indoles and indolines. Sequential [4+2] cycloadditions with alkynes or alkenes, followed by rearomatization, afford nitrogen-rich heterocycles critical in drug discovery . For example, reactions with morpholine derivatives yield 3-(methylthio)-6-morpholino-1,2,4,5-tetrazine, a intermediate in alkaloid synthesis .
Bioconjugation and Click Chemistry
In bioconjugation, the tetrazine’s fast kinetics and selectivity enable labeling of biomolecules without perturbing biological function. A case study demonstrated its use in modifying TCO-PEG3-biotin, a probe for avidin-based detection systems . The reaction’s efficiency () surpasses traditional click chemistry methods, enabling real-time imaging applications .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P280: Wear gloves |
| H319: Eye irritation | P305+P351+P338: Rinse eyes |
| H335: Respiratory irritation | P261: Avoid inhalation |
Classified under GHS07, the compound requires storage at −20°C in airtight containers to prevent degradation .
Comparative Analysis with Analogues
3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine
This analogue (), bearing methoxycarbonyl groups, exhibits reduced reactivity due to electron-withdrawing ester substituents. It serves as a precursor in natural product synthesis (e.g., lycogalic acid) but lacks the bioorthogonality of the methylsulfanyl derivative .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume